molecular formula C12H17NO3S B13959282 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester CAS No. 398489-30-0

3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13959282
CAS No.: 398489-30-0
M. Wt: 255.34 g/mol
InChI Key: RGNBREKSXRXNRD-UHFFFAOYSA-N
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Description

3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C12H17NO3S This compound features a unique azetidine ring structure substituted with a thiophene group and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester involves the Steglich esterification . This reaction typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol. The reaction conditions are mild, making it suitable for substrates that are sensitive to harsher conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of Steglich esterification can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-phenylazetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a phenyl group instead of a thiophene ring.

    3-Hydroxy-3-furylazetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with phenyl or furan rings.

Biological Activity

3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester (HTA) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

HTA has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₁O₂S
  • CAS Number : 135329-20-3

The compound features a tert-butyl ester group, which is known to influence solubility and bioavailability.

Synthesis Methods

HTA can be synthesized through various methods, including:

  • Carboxylation Reactions : Utilizing azetidine derivatives and thiophene rings.
  • Esterification : Reaction of the carboxylic acid with tert-butanol under acidic conditions.

These synthetic routes have been optimized to enhance yield and purity, with reported purities exceeding 95% in laboratory settings .

Anticancer Properties

HTA exhibits promising anticancer activity. In vitro studies have shown that HTA can inhibit the proliferation of various cancer cell lines, including gastric and bladder cancer cells. The compound's IC₅₀ values were reported to be below 20 μM, indicating strong efficacy .

Case Study: Gastric Cancer Cells

In a study involving human gastric cancer cells (MGC803), HTA demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the induction of oxidative stress and modulation of apoptotic pathways .

Neuroprotective Effects

HTA has also been assessed for its neuroprotective properties. In models of neurodegeneration induced by amyloid-beta (Aβ) peptide, HTA showed a reduction in cell death among astrocytes. Specifically, when astrocytes were pre-treated with HTA before exposure to Aβ, cell viability improved significantly compared to controls .

The neuroprotective effects are believed to stem from HTA's ability to modulate inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions. Although the reduction in TNF-α was not statistically significant, it suggests a trend towards decreased inflammation .

Antimicrobial Activity

Preliminary studies indicate that HTA may possess antimicrobial properties as well. In vitro assays have shown effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis of Biological Activities

Activity TypeIC₅₀ (μM)Mechanism of ActionReference
Anticancer<20Induction of apoptosis via oxidative stress
NeuroprotectiveN/AModulation of TNF-α and IL-6 levels
AntimicrobialN/AUnknown; requires further investigation

Properties

CAS No.

398489-30-0

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-thiophen-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C12H17NO3S/c1-11(2,3)16-10(14)13-7-12(15,8-13)9-5-4-6-17-9/h4-6,15H,7-8H2,1-3H3

InChI Key

RGNBREKSXRXNRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CS2)O

Origin of Product

United States

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